N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole core substituted with a methyl group and pyridin-3-yl moiety, linked via a sulfanyl bridge to an acetamide bearing a 3,5-dichlorophenyl group. Its structural framework is shared with several analogues, which differ in substituents on the triazole, pyridine, or aromatic rings.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c1-23-15(10-3-2-4-19-8-10)21-22-16(23)25-9-14(24)20-13-6-11(17)5-12(18)7-13/h2-8H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWAAVFEUQSISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine moiety and the dichlorophenyl group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt critical biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis
Table 1: Key Substituent Variations in Analogues
Key Observations:
- Aromatic Ring : Electron-withdrawing groups (e.g., Cl in the target compound) enhance electrophilicity and receptor binding compared to electron-donating groups (e.g., methoxy in or methyl in ).
- Pyridine Position : Pyridin-3-yl (target) and pyridin-4-yl () orientations alter dipole moments and hydrogen-bonding capabilities, impacting interactions with biological targets like Orco receptors .
Key Observations:
- Orco Agonists : VUAA-1 and OLC-12 () demonstrate that ethyl or isopropyl groups on the aromatic ring and pyridin-3-yl/4-yl on the triazole optimize channel activation. The target compound’s methyl group may reduce potency compared to VUAA-1’s ethyl substituent.
- Anti-Exudative Activity: Analogues with amino groups on the triazole () or furan substituents () show efficacy in reducing inflammation, suggesting the target compound’s methyl and pyridin-3-yl groups could be modified for similar applications.
Physicochemical Properties
Table 3: Molecular Properties of Selected Analogues
Key Observations:
- Lipophilicity : The target compound’s logP (~3.8) is higher than analogues with polar groups (e.g., pyrazine in ), suggesting better membrane permeability but lower aqueous solubility.
- Solubility : Methoxy () or tert-butyl groups () improve solubility compared to chloro substituents, which are highly hydrophobic.
Biological Activity
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This compound incorporates a triazole moiety which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The following sections will detail the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 456.3 g/mol. Its structure features a dichlorophenyl group and a triazole ring that contribute to its biological activity.
Antifungal Activity
Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties. A study reported that derivatives of triazole showed significant inhibition against various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the micromolar range . The presence of sulfur in the structure enhances the antifungal activity by interfering with fungal cell wall synthesis.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated MIC values lower than those of standard antibiotics such as vancomycin and ciprofloxacin against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that substitutions on the triazole ring significantly influence antibacterial potency.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It was found to induce apoptosis in human cancer cells by activating caspase pathways. A study indicated that compounds with similar structural features inhibited tumor growth in xenograft models . The mechanism involves the disruption of DNA synthesis and cell cycle arrest.
Case Studies
- Antifungal Efficacy : In a comparative study on antifungal agents, derivatives of triazoles were tested against clinical isolates of Candida. The compound exhibited superior antifungal activity compared to conventional treatments.
- Antibacterial Screening : A series of synthesized triazole derivatives were screened for their antibacterial efficacy against a panel of pathogens. The results showed that the compound had an MIC value of 0.125 μg/mL against S. aureus, indicating strong antibacterial potential .
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis of triazole-acetamide derivatives typically involves multi-step pathways, including cyclization of thiosemicarbazides, alkylation of sulfanyl groups, and coupling reactions. For example, triazole ring formation may require hydrazine derivatives and carbonyl compounds under reflux in ethanol, followed by thioether linkage formation using α-chloroacetamides and KOH as a base . Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (60–100°C), and purification via column chromatography . Yield improvements often rely on stoichiometric adjustments and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions on the triazole and phenyl rings, with H and C spectra resolving proton environments and carbon hybridization . Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm) and S-H (2550–2600 cm). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography provides definitive 3D conformation data, particularly for resolving sulfanyl-thioether tautomerism .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in proposed molecular conformations?
Density Functional Theory (DFT) calculations predict bond angles, torsional strains, and electrostatic potentials, which can be cross-validated with X-ray crystallography data. For instance, triazole ring planarity and pyridine-phenyl dihedral angles often deviate in simulations, requiring basis set adjustments (e.g., B3LYP/6-31G**) to align with experimental data . Molecular docking studies further clarify interactions with biological targets (e.g., enzymes), highlighting steric clashes or hydrogen-bonding mismatches in initial models .
Q. What strategies are employed to analyze bioactivity against enzymatic targets?
In vitro assays using recombinant enzymes (e.g., cytochrome P450 or kinases) assess inhibition via fluorescence-based kinetic measurements. Dose-response curves (IC) are generated at varying concentrations (1 nM–100 µM). Structure-activity relationship (SAR) studies compare analogs by modifying substituents (e.g., replacing 3,5-dichlorophenyl with methoxy groups) to evaluate potency changes. Mass spectrometry monitors metabolite formation in hepatic microsome stability tests .
Q. How do triazole substituent modifications impact reactivity and bioactivity?
Substituting the 4-methyl group on the triazole with bulkier alkyl chains (e.g., ethyl or allyl) reduces metabolic degradation but may hinder target binding. Pyridin-3-yl vs. pyridin-4-yl positional isomers alter π-π stacking with aromatic residues in enzyme active sites, as shown in comparative IC assays . Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, increasing covalent adduct formation with cysteine residues, while electron-donating groups (e.g., -OCH) improve solubility but reduce target affinity .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported reaction conditions (e.g., oxidizing vs. reducing agents) are reconciled by step-specific requirements. For example, potassium permanganate may oxidize intermediates, while lithium aluminum hydride reduces carbonyls in later steps .
- Data Validation : Cross-referencing NMR shifts with simulated spectra (via ACD/Labs or ChemDraw) minimizes misassignments. Batch-to-batch purity variations are addressed via standardized HPLC protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
